Sulfisozole

Overview

Description

Synthesis Analysis

Sulfisoxazole derivatives have been synthesized with 94% and 72–81% yields . Synthetic modifications of sulfathiazole derivatives have become an interesting approach to enhance their biological properties in line with their applications .

Molecular Structure Analysis

Sulfisoxazole, C11H13N3O3S, crystallizes in the orthorhombic system, space group Pbca .

Chemical Reactions Analysis

Sulfisoxazole derivatives have shown potent inhibitory activity against Gram-negative E. coli . The radical scavenging activities of these compounds were evaluated using DPPH radical assay .

Scientific Research Applications

Environmental Remediation: Degradation of Organic Pollutants

Sulfisoxazole: , a sulfonamide antibiotic, has been studied for its potential in environmental remediation, particularly in the degradation of organic pollutants in water matrices. A study utilized chalcopyrite-activated peroxymonosulfate to generate radicals that effectively degrade Sulfisoxazole . This process showed a high degradation rate, with approximately 95.7% of Sulfisoxazole degraded after just 5 minutes under optimal conditions . This application is significant for water treatment facilities aiming to remove antibiotic contaminants from water sources.

Mechanism of Action

Target of Action

Sulfisozole sodium, also known as Sulfisozole, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the bacterial synthesis of dihydrofolic acid, a vital component for bacterial growth and multiplication .

Mode of Action

Sulfisozole sodium acts as a competitive inhibitor of dihydropteroate synthetase . It inhibits the bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . This inhibition disrupts the production of dihydrofolic acid, thereby hindering bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by Sulfisozole sodium is the synthesis of dihydrofolic acid in bacteria . By inhibiting the enzyme dihydropteroate synthetase, Sulfisoxazole sodium disrupts this pathway, leading to a deficiency of dihydrofolic acid. This deficiency, in turn, affects the downstream synthesis of nucleic acids and proteins, which are essential for bacterial growth and replication .

Result of Action

The molecular and cellular effects of Sulfisoxole sodium’s action primarily involve the inhibition of bacterial growth. By disrupting the synthesis of dihydrofolic acid, Sulfisozole sodium prevents the bacteria from producing essential components for their growth and replication . This results in the effective treatment of bacterial infections.

Safety and Hazards

Future Directions

properties

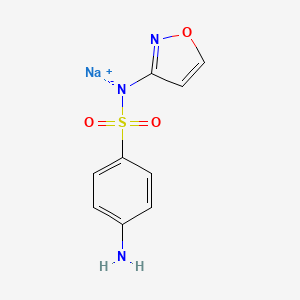

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(1,2-oxazol-3-yl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N3O3S.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9;/h1-6H,10H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJOTUZCTLKWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NOC=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfisozole sodium | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)

![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)

![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)